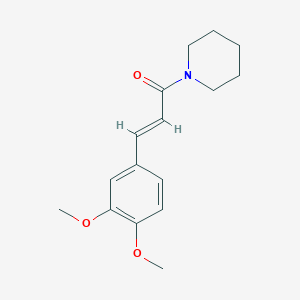

1-(3,4-Dimethoxycinnamoyl)piperidine

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 1-(3,4-diméthoxycinnamoyl)pipéridine peut être synthétisée par réaction entre l'acide 3,4-diméthoxycinnamique et la pipéridine. La réaction implique généralement l'utilisation d'un agent de couplage tel que le dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. La réaction est effectuée en conditions anhydres et peut nécessiter un catalyseur comme la 4-diméthylaminopyridine (DMAP) pour augmenter la vitesse de réaction .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 1-(3,4-diméthoxycinnamoyl)pipéridine ne soient pas bien documentées, l'approche générale impliquerait le passage à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles, la garantie de la pureté des réactifs et la mise en œuvre de techniques de purification efficaces telles que la recristallisation ou la chromatographie pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions : La 1-(3,4-diméthoxycinnamoyl)pipéridine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) pour produire des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle pipéridine peut être modifié en introduisant différents substituants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium (KMnO4), peroxyde d'hydrogène (H2O2)

Réduction : Hydrure de lithium et d'aluminium (LiAlH4), borohydrure de sodium (NaBH4)

Substitution : Divers nucléophiles, en fonction de la substitution souhaitée

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.

Applications de recherche scientifique

La 1-(3,4-diméthoxycinnamoyl)pipéridine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.

Biologie : Investigated for its antimicrobial properties against various bacterial strains.

Médecine : Explored for its potential antioxidant effects, which may have therapeutic implications.

Industrie : Utilisation potentielle comme additif dans des produits nécessitant des propriétés antimicrobiennes et antioxydantes.

Mécanisme d'action

Le mécanisme d'action de la 1-(3,4-diméthoxycinnamoyl)pipéridine implique son interaction avec les membranes cellulaires microbiennes, conduisant à une perturbation de l'intégrité de la membrane et à l'inhibition de la croissance microbienne. L'activité antioxydante du composé est attribuée à sa capacité à piéger les radicaux libres et à prévenir les dommages oxydatifs aux cellules .

Composés similaires :

- 1-(3,4-Diméthoxycinnamoyl)pipéridine

- 1-(3,4-Diméthoxycinnamoyl)pyrrolidine

- 1-(3,4-Diméthoxycinnamoyl)morpholine

Comparaison : La 1-(3,4-diméthoxycinnamoyl)pipéridine est unique en raison de sa structure spécifique de pipéridine, qui confère des propriétés antimicrobiennes et antioxydantes distinctes. Comparé à ses analogues, tels que la 1-(3,4-diméthoxycinnamoyl)pyrrolidine et la 1-(3,4-diméthoxycinnamoyl)morpholine, l'analogue de la pipéridine peut présenter différents niveaux d'activité biologique et de stabilité, ce qui en fait un composé précieux pour des applications ciblées .

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent. In a study conducted by MedChemExpress, it was noted that 1-(3,4-Dimethoxycinnamoyl)piperidine exhibited significant antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Potential

Research has indicated that compounds related to piperidine can exhibit anti-inflammatory properties. For instance, derivatives of piperidine have shown efficacy in reducing inflammation markers in animal models . The specific mechanism by which this compound exerts these effects is still under investigation but may involve modulation of cytokine production.

Neuropharmacology

Piperidine derivatives are often studied for their effects on the central nervous system (CNS). The structural similarity between this compound and known CNS-active compounds suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may influence neurotransmitter systems, although further research is needed to elucidate these effects fully .

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results demonstrated that this compound not only inhibited bacterial growth but also displayed a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains .

Case Study 2: Anti-inflammatory Activity

A recent study focused on the anti-inflammatory properties of piperidine derivatives found that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation .

Industry Applications

The unique properties of this compound make it a candidate for use in the development of specialty chemicals and pharmaceuticals. Its ability to act as an intermediate in organic synthesis allows for the creation of more complex molecules with desirable biological activities.

Mécanisme D'action

The mechanism of action of 1-(3,4-Dimethoxycinnamoyl)piperidine involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparaison Avec Des Composés Similaires

- 1-(3,4-Dimethoxycinnamoyl)piperidine

- 1-(3,4-Dimethoxycinnamoyl)pyrrolidine

- 1-(3,4-Dimethoxycinnamoyl)morpholine

Comparison: this compound is unique due to its specific piperidine structure, which imparts distinct antimicrobial and antioxidant properties. Compared to its analogs, such as 1-(3,4-Dimethoxycinnamoyl)pyrrolidine and 1-(3,4-Dimethoxycinnamoyl)morpholine, the piperidine analog may exhibit different levels of biological activity and stability, making it a valuable compound for targeted applications .

Activité Biologique

1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic compound derived from piperidine, notable for its antimicrobial and antioxidant properties. This compound is synthesized through the reaction of 3,4-dimethoxycinnamic acid with piperidine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) under anhydrous conditions to facilitate the formation of an amide bond.

- Molecular Formula : C₁₆H₂₁NO₃

- Molecular Weight : 275.34 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 469.2 °C at 760 mmHg

- Flash Point : 237.6 °C

The biological activity of this compound can be attributed to its interaction with microbial cells and oxidative stress pathways. Its antimicrobial activity suggests it may inhibit microbial growth by disrupting cellular functions, while its antioxidant properties indicate a potential to scavenge free radicals and reduce oxidative stress in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound have been explored in different studies, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.6 | |

| Escherichia coli | >1000 | |

| Mycobacterium tuberculosis | 0.5 - 4 |

The compound demonstrates particularly strong activity against Mycobacterium tuberculosis, with MIC values indicating effectiveness even against resistant strains .

Antioxidant Activity

This compound's antioxidant potential has been evaluated through various assays measuring its ability to scavenge free radicals. In vitro studies suggest that it can significantly reduce oxidative stress markers, indicating its potential therapeutic implications in oxidative stress-related diseases.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of several piperidine derivatives, including this compound. The results highlighted that this compound not only inhibited the growth of standard bacterial strains but also showed selective activity against resistant strains of M. tuberculosis. The selectivity index (SI) calculated for this compound was notably high, indicating low toxicity to human cells while effectively combating bacterial pathogens .

Research on Antioxidant Effects

In another investigation assessing the antioxidant capabilities of piperidine derivatives, this compound was found to significantly lower levels of malondialdehyde (MDA), a marker of oxidative stress, in cellular models exposed to oxidative agents. This suggests that the compound could play a role in protecting cellular integrity under oxidative stress conditions .

Propriétés

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNRIBOBEOTFJG-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.